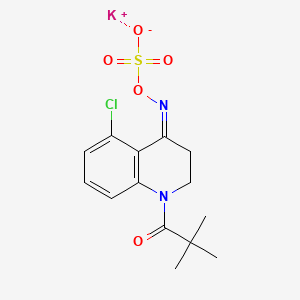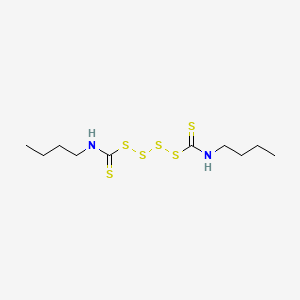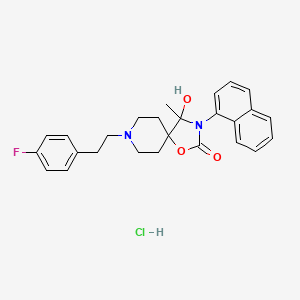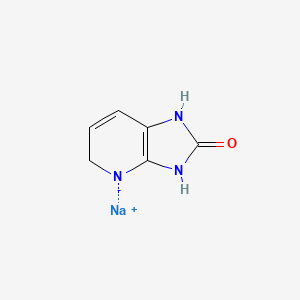
2,2',2''-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core with multiple substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized using cyanuric chloride as a starting material. This involves nucleophilic substitution reactions where chlorine atoms are replaced by desired substituents.
Attachment of Substituents: The imino-p-phenyleneiminovinylene groups are introduced through condensation reactions with appropriate amines.
Formation of the Indolium Groups: The 1,3,3-trimethyl-3H-indolium groups are attached via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine core and the substituent groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.
Major Products Formed
Oxidation Products: Oxidized derivatives of the triazine core and substituents.
Reduction Products: Reduced forms of the imino and indolium groups.
Substitution Products: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, affecting their function.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trisubstituted-1,3,5-Triazines: These compounds share the triazine core but differ in the nature of their substituents.
Indolium Derivatives: Compounds with similar indolium groups but different core structures.
Uniqueness
2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is unique due to its combination of a triazine core with multiple imino and indolium substituents, providing distinct chemical and physical properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
88949-22-8 |
|---|---|
Molekularformel |
C63H66N12O6 |
Molekulargewicht |
1087.3 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris[4-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenyl]-1,3,5-triazine-2,4,6-triamine;triformate |
InChI |
InChI=1S/C60H60N12.3CH2O2/c1-58(2)46-16-10-13-19-49(46)70(7)52(58)34-37-61-40-22-28-43(29-23-40)64-55-67-56(65-44-30-24-41(25-31-44)62-38-35-53-59(3,4)47-17-11-14-20-50(47)71(53)8)69-57(68-55)66-45-32-26-42(27-33-45)63-39-36-54-60(5,6)48-18-12-15-21-51(48)72(54)9;3*2-1-3/h10-39H,1-9H3,(H3,64,65,66,67,68,69);3*1H,(H,2,3) |
InChI-Schlüssel |
KNBISBCBPCETQE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/NC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)N/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)N/C=C/C9=[N+](C1=CC=CC=C1C9(C)C)C)C.C(=O)[O-].C(=O)[O-].C(=O)[O-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC=CC6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)NC=CC9=[N+](C1=CC=CC=C1C9(C)C)C)C)C.C(=O)[O-].C(=O)[O-].C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)










![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
